

Physical and chemical properties of Methyl 7-bromoquinoline-4-carboxylate

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Compound of Interest

Compound Name: Methyl 7-bromoquinoline-4-carboxylate

Cat. No.: B1465044

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An In-depth Technical Guide to Methyl 7-bromoquinoline-4-carboxylate

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives are integral to medicinal chemistry, finding applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this important class of molecules, **Methyl 7-bromoquinoline-4-carboxylate** emerges as a highly versatile and valuable building block for drug discovery and organic synthesis.

The strategic placement of the bromine atom at the 7-position and the methyl ester at the 4-position provides two distinct and orthogonal reactive handles. This dual functionality allows for sequential, site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures and chemical libraries for high-throughput screening.[3] This guide provides an in-depth analysis of the physicochemical properties, spectroscopic characterization, chemical reactivity, and synthetic applications of **Methyl 7-bromoquinoline-4-carboxylate**, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. The key identifiers and physical characteristics of **Methyl 7-bromoquinoline-4-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	220844-76-8	[4][5]
Molecular Formula	C ₁₁ H ₈ BrNO ₂	[4][5]
Molecular Weight	266.09 g/mol	[4][6]
Appearance	Solid	[5]
Purity	Typically ≥95% - 98%	[4][5]
Predicted Boiling Point	368.7 ± 22.0 °C	[7]
Predicted Density	1.557 ± 0.06 g/cm ³	[7]
Predicted pKa	1.39 ± 0.27	[7]

Structural Elucidation

Methyl 7-bromoquinoline-4-carboxylate consists of a bicyclic quinoline core. A bromine atom is substituted at the C7 position of the benzene ring, while a methyl carboxylate group is attached to the C4 position of the pyridine ring. This arrangement is crucial to its synthetic utility.

Caption: Structure of **Methyl 7-bromoquinoline-4-carboxylate**.

Solubility Profile

While specific quantitative data is not readily available in the cited literature, based on the properties of similar aromatic esters and bromo-substituted heterocycles, a general solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. This is a critical consideration for selecting appropriate solvent systems for chemical reactions and purification processes like column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of a chemical compound. Spectroscopic techniques provide a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of **Methyl 7-bromoquinoline-4-carboxylate** will show characteristic signals for the aromatic protons on the quinoline ring and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) provide definitive information about the substitution pattern.

- Aromatic Region ($\delta \sim 7.5\text{--}9.0$ ppm): Protons on the quinoline ring will appear in this region. The proton at C5, adjacent to the bromine-substituted C7, and the protons on the pyridine ring (C2, C3) will have distinct chemical shifts.
- Methyl Region ($\delta \sim 4.0$ ppm): The three protons of the methyl ester group ($-\text{OCH}_3$) will typically appear as a sharp singlet.

While a specific, publicly available spectrum for this exact compound is not provided in the search results, data for the parent compound, 7-Bromoquinoline-4-carboxylic acid, confirms a consistent pattern.^[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **Methyl 7-bromoquinoline-4-carboxylate** ($\text{C}_{11}\text{H}_8\text{BrNO}_2$), the expected molecular ion peak (M^+) would be at m/z 266.09. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, $[\text{M}]^+$ and $[\text{M}+2]^+$, with almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- $\sim 1720\text{-}1740\text{ cm}^{-1}$: A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$: Absorptions corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.
- $\sim 1100\text{-}1300\text{ cm}^{-1}$: Bands associated with the C-O stretching of the ester.
- $\sim 500\text{-}700\text{ cm}^{-1}$: A band corresponding to the C-Br stretching vibration.

Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 7-bromoquinoline-4-carboxylate** lies in the differential reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

Caption: Key synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.^{[3][9]} These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents at the 7-position.^[3]

- **Reaction Setup:** To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add **Methyl 7-bromoquinoline-4-carboxylate** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C).
- **Monitoring (Self-Validation):** The progress of the reaction must be monitored periodically by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction proceeds to completion and allows for optimization of the reaction time, preventing the formation of byproducts.
- **Workup and Purification:** Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Reactions at the Ester Group

The methyl ester at the C4 position can be readily transformed into other functional groups.

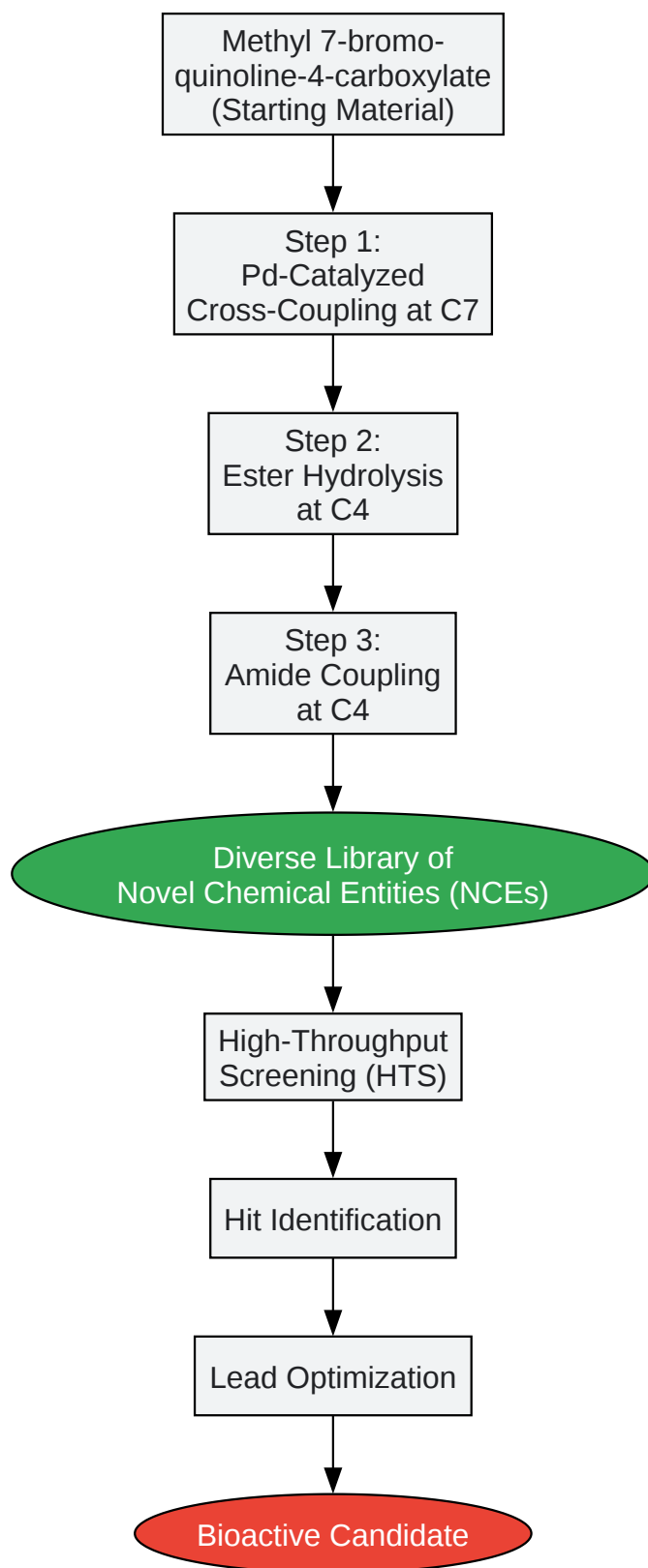
- **Hydrolysis:** The ester can be hydrolyzed to the corresponding carboxylic acid (7-bromoquinoline-4-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic (e.g., HCl) conditions.^{[8][10]} This carboxylic acid is a key intermediate itself, enabling further modifications.
- **Amidation:** The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form amides. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore structure-activity relationships (SAR).

Applications in Drug Discovery and Development

The quinoline core is a well-established pharmacophore. The ability to functionalize the 7-position of the quinoline ring system is particularly important for developing novel therapeutics.^[1] Derivatives of 7-substituted quinolines have shown potential as inhibitors of various biological targets. For instance, related quinoline structures are investigated for their potential as antibacterial agents and in oncology research.^{[11][12]}

Methyl 7-bromoquinoline-4-carboxylate serves as an ideal starting point for generating a library of diverse compounds for screening. The synthetic pathways described above allow for

the systematic variation of substituents at both the C7 and C4 positions, facilitating the exploration of the chemical space around the quinoline scaffold.



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Caption: From building block to bioactive candidate workflow.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

- Storage: **Methyl 7-bromoquinoline-4-carboxylate** should be stored in a tightly sealed container in a dry, cool environment. For long-term stability, storage in a freezer at temperatures under -20°C is recommended.
- Safety Precautions: This compound is associated with several hazard statements. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13]
 - Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
 - Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[13]
 - First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13][15] Seek medical attention if irritation persists or if swallowed.

Conclusion

Methyl 7-bromoquinoline-4-carboxylate is a strategically designed chemical building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the orthogonal reactivity of its bromo and methyl ester functionalities provide a robust platform for the development of novel compounds. The synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer reliable and versatile methods for creating diverse molecular libraries. This guide has provided a comprehensive overview of its properties, characterization, reactivity, and applications, underscoring its value to the scientific research and drug development community.

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